molecular formula C10H17NO B13258952 1-(2-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(2-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13258952
M. Wt: 167.25 g/mol
InChI Key: RFHZDIYYBUHWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a cyclopropyl group and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Introduction of the Pyrrolidine Ring: This step may involve the reaction of a suitable precursor with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving cyclopropyl and pyrrolidine-containing compounds.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one: Lacks the methyl group on the cyclopropyl ring.

    1-(2-Methylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

1-(2-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both a methyl-substituted cyclopropyl group and a pyrrolidine ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(2-methylcyclopropyl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C10H17NO/c1-7-5-9(7)10(12)6-8-3-2-4-11-8/h7-9,11H,2-6H2,1H3

InChI Key

RFHZDIYYBUHWGO-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=O)CC2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.